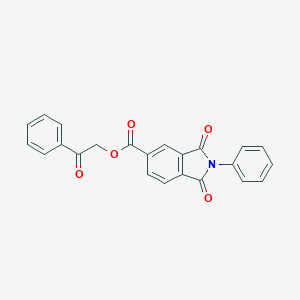
Phenacyl 1,3-dioxo-2-phenylisoindole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenacyl 1,3-dioxo-2-phenylisoindole-5-carboxylate is a complex organic compound with the molecular formula C23H15NO5 It is characterized by its unique structure, which includes a phenylethyl group and an isoindolinecarboxylate moiety
Preparation Methods
The synthesis of Phenacyl 1,3-dioxo-2-phenylisoindole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the reaction of phenylglyoxal with isoindoline derivatives under controlled conditions . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining the desired product quality.
Chemical Reactions Analysis
Phenacyl 1,3-dioxo-2-phenylisoindole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines, depending on the reducing agents used.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl or isoindoline rings are replaced by other groups.
Scientific Research Applications
Phenacyl 1,3-dioxo-2-phenylisoindole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, the compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a subject of interest in drug discovery and development.
Industry: The compound’s properties make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of Phenacyl 1,3-dioxo-2-phenylisoindole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Phenacyl 1,3-dioxo-2-phenylisoindole-5-carboxylate can be compared with other similar compounds, such as:
2-Oxo-2-phenylethyl 2-(4-bromophenyl)-1,3-dioxo-5-isoindolinecarboxylate: This compound has a bromine atom on the phenyl ring, which can influence its reactivity and biological activity.
2-Oxo-2-phenylethyl 2-(2,5-dimethylphenyl)-1,3-dioxo-5-isoindolinecarboxylate:
2-Oxo-2-phenylethyl 2-(2-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxylate: The methoxy group can alter the compound’s solubility and reactivity, making it suitable for different applications.
Properties
Molecular Formula |
C23H15NO5 |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
phenacyl 1,3-dioxo-2-phenylisoindole-5-carboxylate |
InChI |
InChI=1S/C23H15NO5/c25-20(15-7-3-1-4-8-15)14-29-23(28)16-11-12-18-19(13-16)22(27)24(21(18)26)17-9-5-2-6-10-17/h1-13H,14H2 |
InChI Key |
ZRYFPHAWFNLNPR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















